3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione
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Overview
Description
3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione is a heterocyclic compound that belongs to the class of pyrimidothiazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Biology: It can be used as a probe to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused to a pyridine ring, exhibiting different chemical properties and applications.
Uniqueness
3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione is unique due to its specific substituents and the combination of pyrimidine and thiazine rings.
Properties
CAS No. |
3950-00-3 |
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Molecular Formula |
C11H15N3O3S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-ethyl-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione |
InChI |
InChI=1S/C11H15N3O3S/c1-3-5-14-9-8(18-6-7(15)12-9)10(16)13(4-2)11(14)17/h3-6H2,1-2H3,(H,12,15) |
InChI Key |
KFMXTNPXSBTKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CC)SCC(=O)N2 |
Origin of Product |
United States |
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